
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- is a chemical compound with the molecular formula C9H4F3N3 This compound is characterized by the presence of a benzenedicarbonitrile core substituted with three fluorine atoms and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- typically involves the introduction of fluorine atoms and a methylamino group onto a benzenedicarbonitrile core. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) in the presence of a suitable solvent. The methylamino group can be introduced through a reaction with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenedicarbonitrile derivatives.
科学研究应用
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also utilized in the study of nucleophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it reacts with nucleophiles to form substituted products. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions.
相似化合物的比较
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: Similar structure but with four fluorine atoms instead of three and no methylamino group.
1,4-Benzenedicarbonitrile, 2,3,5-trifluoro-6-(methylamino)-: Similar structure with three fluorine atoms and a methylamino group.
Uniqueness
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- is unique due to the specific positioning of the fluorine atoms and the presence of a methylamino group. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
67205-66-7 |
|---|---|
分子式 |
C9H4F3N3 |
分子量 |
211.14 g/mol |
IUPAC 名称 |
2,3,5-trifluoro-6-(methylamino)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c1-15-9-5(3-14)7(11)6(10)4(2-13)8(9)12/h15H,1H3 |
InChI 键 |
OJSNRQJWQXFBGJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=C(C(=C1F)C#N)F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


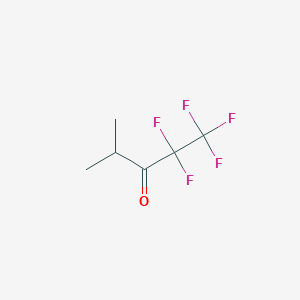
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
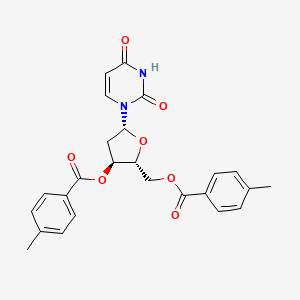
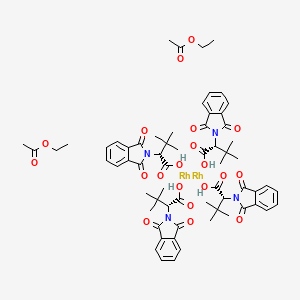
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
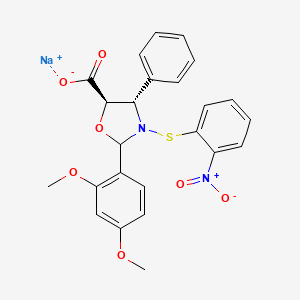

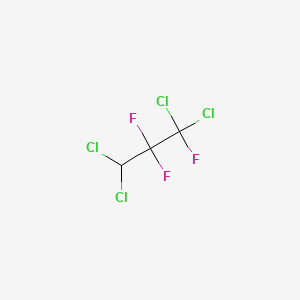

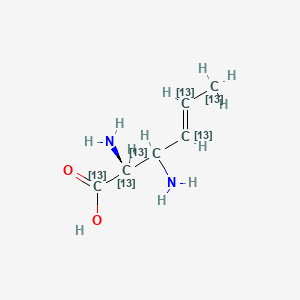
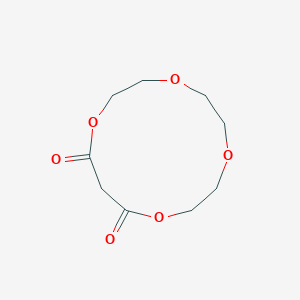
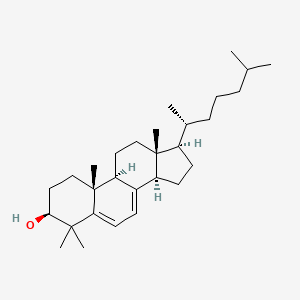
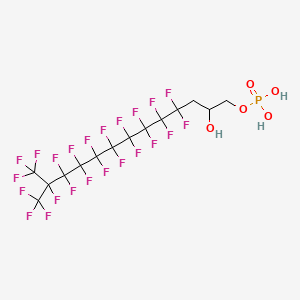
![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)
